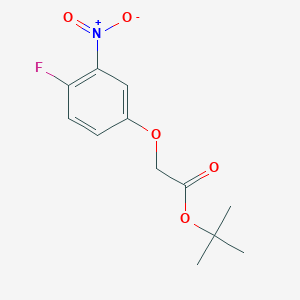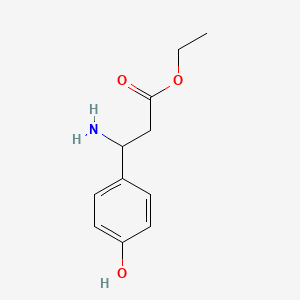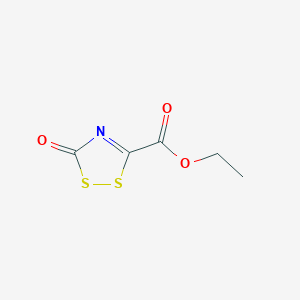
ethyl 3-oxo-3H-1,2,4-dithiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-oxo-3H-1,2,4-dithiazole-5-carboxylate is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-oxo-3H-1,2,4-dithiazole-5-carboxylate typically involves the reaction of appropriate precursors under specific conditions. One common method involves the thermal reaction of 6H-1,3,5-oxathiazines with elemental sulfur . This method allows for the formation of the dithiazole ring structure, which is a key feature of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, and ensuring the availability of high-purity starting materials.
化学反応の分析
Types of Reactions
Ethyl 3-oxo-3H-1,2,4-dithiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The compound can participate in substitution reactions, where one of the atoms in the ring is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in a variety of substituted dithiazole derivatives.
科学的研究の応用
Ethyl 3-oxo-3H-1,2,4-dithiazole-5-carboxylate has several applications in scientific research:
作用機序
The mechanism by which ethyl 3-oxo-3H-1,2,4-dithiazole-5-carboxylate exerts its effects involves interactions with molecular targets and pathways. The compound can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. This interaction can lead to changes in cellular processes, such as inhibition of oxidative stress pathways or modulation of inflammatory responses .
類似化合物との比較
Ethyl 3-oxo-3H-1,2,4-dithiazole-5-carboxylate can be compared with other similar compounds, such as:
3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-]: This compound also contains a heterocyclic ring with nitrogen and sulfur atoms and has been studied for its antitumor activity.
3-[(Dimethylaminomethylene)amino]-3H-1,2,4-dithiazole-5-thione:
The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical reactions, making it a valuable compound for research and industrial applications.
特性
分子式 |
C5H5NO3S2 |
|---|---|
分子量 |
191.2 g/mol |
IUPAC名 |
ethyl 5-oxo-1,2,4-dithiazole-3-carboxylate |
InChI |
InChI=1S/C5H5NO3S2/c1-2-9-4(7)3-6-5(8)11-10-3/h2H2,1H3 |
InChIキー |
MSNHJJQPCYKTMJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NC(=O)SS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


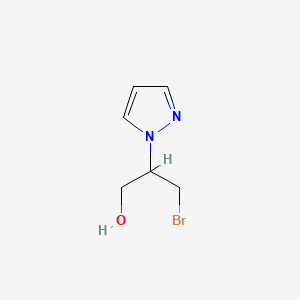

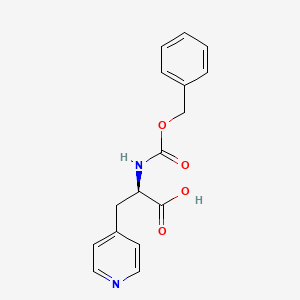
![rac-methyl 2-[(1R,5R,6S)-3-azabicyclo[3.2.1]octan-6-yl]acetate hydrochloride](/img/structure/B15298671.png)


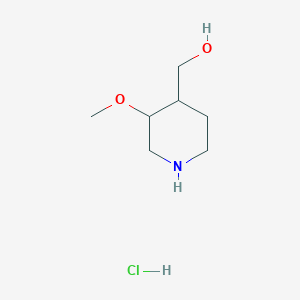

![3-(2H3)methylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B15298707.png)
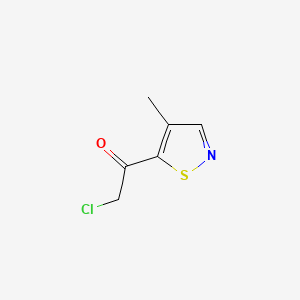

![2-{4-[(1,1-Difluoropropan-2-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine hydrochloride](/img/structure/B15298730.png)
